Differential Potency and Selectivity: PD173956 vs. Imatinib on Bcr-Abl P-loop Mutants
A key point of differentiation for PD173956 is its retained activity against imatinib-resistant Bcr-Abl mutants. It is characterized as a pyridopyrimidine Bcr-Abl kinase inhibitor with high selectivity for the P-loop mutant form of the kinase [1]. While this specific mutant's IC50 is not disclosed in open literature for PD173956, the mechanistic differentiation is clear when compared to imatinib. Imatinib, a first-line Bcr-Abl inhibitor, sees its efficacy dramatically reduced by a factor of 10 against activation loop mutants like H396P, which is a common mechanism of clinical resistance [2]. This differential profile suggests PD173956 serves as a more robust tool than imatinib for studying signaling pathways dependent on mutant Bcr-Abl.
| Evidence Dimension | Sensitivity to Bcr-Abl Mutations |
|---|---|
| Target Compound Data | Selective for P-loop mutant form of Bcr-Abl (qualitative) |
| Comparator Or Baseline | Imatinib (STI571) |
| Quantified Difference | Imatinib IC50 increases by 10-fold for H396P mutant (compared to wild-type) |
| Conditions | Biochemical and cellular Bcr-Abl kinase assays (mutant vs. wild-type) |
Why This Matters
For researchers modeling imatinib-resistant leukemia, PD173956 is a necessary procurement to maintain target engagement on mutant kinases where standard comparators fail.
- [1] MedChemExpress (MCE). (n.d.). PD173956 [Product Datasheet]. Cat. No.: HY-119177. View Source
- [2] von Bubnoff, N., Veach, D. R., Miller, W. T., Li, W., Sänger, J., Peschel, C., ... & Duyster, J. (2003). Inhibition of wild-type and mutant Bcr-Abl by pyrido-pyrimidine-type small molecule kinase inhibitors. Cancer Research, 63(19), 6395-6404. View Source
